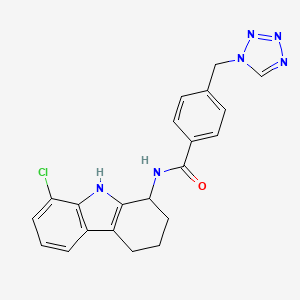
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a tetrahydrocarbazole moiety and a benzamide group suggests that this compound may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydrocarbazole Core: This can be achieved through cyclization reactions involving appropriate starting materials such as aniline derivatives and cyclohexanone.
Chlorination: Introduction of the chlorine atom at the 8-position of the tetrahydrocarbazole core using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Group: This step involves the reaction of the chlorinated tetrahydrocarbazole with 4-(1H-tetraazol-1-ylmethyl)benzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carbazole derivatives.
Reduction: Amines.
Substitution: Various substituted carbazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving carbazole derivatives.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide would depend on its specific biological target. Generally, carbazole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the benzamide group suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Carbamazepine: A well-known carbazole derivative used as an anticonvulsant and mood-stabilizing drug.
Risperidone: Another carbazole derivative used as an antipsychotic medication.
Uniqueness
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide is unique due to the presence of both a tetrahydrocarbazole moiety and a benzamide group, which may confer distinct pharmacological properties compared to other carbazole derivatives.
特性
分子式 |
C21H19ClN6O |
|---|---|
分子量 |
406.9 g/mol |
IUPAC名 |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(tetrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C21H19ClN6O/c22-17-5-1-3-15-16-4-2-6-18(20(16)25-19(15)17)24-21(29)14-9-7-13(8-10-14)11-28-12-23-26-27-28/h1,3,5,7-10,12,18,25H,2,4,6,11H2,(H,24,29) |
InChIキー |
PAXWCZOXSFOHMY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)CN5C=NN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


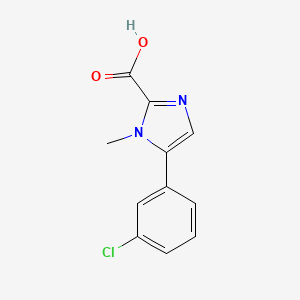
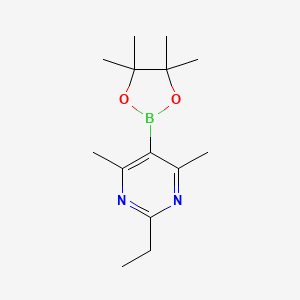
![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13360228.png)
![5'-Amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360232.png)

![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)
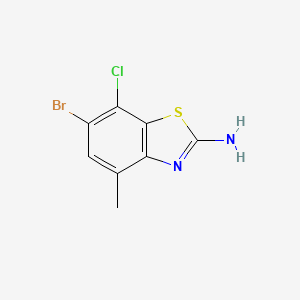
![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
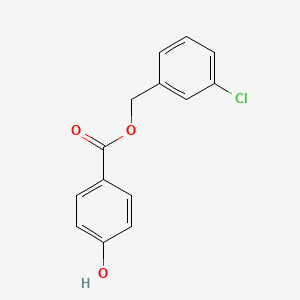
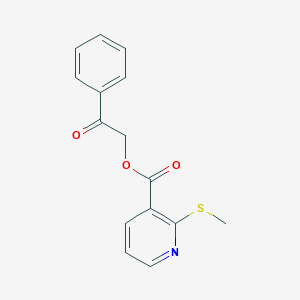
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)
![1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B13360291.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360299.png)
![[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine](/img/structure/B13360305.png)
